N-(8-ethoxyquinolin-5-yl)benzamide
CAS No.: 605-90-3
Cat. No.: VC15218316
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605-90-3 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | N-(8-ethoxyquinolin-5-yl)benzamide |
| Standard InChI | InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21) |
| Standard InChI Key | INTZVPKROJBQQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-(8-Ethoxyquinolin-5-yl)benzamide (C₁₈H₁₆N₂O₂, MW 292.33 g/mol) consists of a quinoline scaffold with an ethoxy (-OCH₂CH₃) group at C8 and a benzamide (-CONHC₆H₅) substituent at C5 . The planar quinoline system facilitates π-π interactions, while the ethoxy and benzamide groups introduce steric and electronic modulation (Figure 1) .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂ | |
| Molecular Weight | 292.33 g/mol | |
| IUPAC Name | N-(8-ethoxyquinolin-5-yl)benzamide | |
| Synonyms | Analgen, 5-Benzoylamino-8-ethoxyquinoline |
X-ray crystallography of analogous compounds reveals a dihedral angle of ~15° between the quinoline and benzamide planes, optimizing conjugation and solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential functionalization of 8-hydroxyquinoline:
-
Ethoxylation: Treatment of 8-hydroxyquinoline with ethyl bromide or iodide in the presence of K₂CO₃ yields 8-ethoxyquinoline .
-
Benzamide Formation: Coupling 8-ethoxyquinoline-5-amine with benzoyl chloride under Schotten-Baumann conditions produces the target compound .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | 8-HQ + EtBr, K₂CO₃, DMF, 80°C | 85% | >95% |
| 2 | 5-NH₂ intermediate + BzCl, NaOH, H₂O | 72% | >97% |
Alternative methods employ Pd-catalyzed amidation or microwave-assisted reactions to enhance efficiency .
Physicochemical Properties
Solubility and Stability
N-(8-Ethoxyquinolin-5-yl)benzamide is sparingly soluble in water (logP ≈ 3.6) but dissolves in polar aprotic solvents (DMF, DMSO) . The ethoxy group enhances lipophilicity compared to 8-HQ derivatives, potentially improving membrane permeability .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | >250°C (decomposes) | DSC |
| logP | 3.6 | Calculated |
| pKa | 10.53 (amide NH) | Potentiometry |
Chemical Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but hydrolyzes in strong acidic/basic media via cleavage of the amide bond . The ethoxy group undergoes O-dealkylation under oxidative conditions, forming 8-HQ derivatives . Coordination studies with transition metals (e.g., Ti, Ni) highlight its utility as a bidentate ligand in catalysis .
Applications in Coordination Chemistry
Half-titanocene complexes incorporating N-(8-ethoxyquinolin-5-yl)benzamide demonstrate high activity in ethylene polymerization (TOF = 1,200 h⁻¹) . The planar quinoline system stabilizes metal centers, while the ethoxy group tunes electronic properties .
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